molecular formula C12H16N2O2 B6613783 tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate CAS No. 370880-83-4

tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Cat. No.: B6613783
CAS No.: 370880-83-4
M. Wt: 220.27 g/mol
InChI Key: CXJWLLXWCAVZNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. It features a fused pyrrolopyridine scaffold, a privileged structure in pharmacology. This bicyclic system, comprising a pyrrole ring fused to a pyridine ring, is a key intermediate for constructing more complex molecules aimed at various biological targets . The tert-butoxycarbonyl (Boc) protecting group is crucial for safeguarding the secondary amine during multi-step synthetic sequences, enhancing the compound's utility in developing novel therapeutic agents . Compounds based on the pyrrolopyridine scaffold are extensively researched due to their wide range of biological activities. This particular isomer is a valuable precursor for researchers working in areas such as metabolic and nervous system disorders. The scaffold's versatility underscores its importance in developing new candidates for treating diseases like type 2 diabetes and other conditions mediated by specific enzymatic targets . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate precautions, referring to the provided Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

tert-butyl 2,3-dihydropyrrolo[2,3-c]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-7-5-9-4-6-13-8-10(9)14/h4,6,8H,5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJWLLXWCAVZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolopyridine Core Formation

The pyrrolo[2,3-c]pyridine scaffold is synthesized via cyclization reactions. A common approach involves reacting 4-aminopyridine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions. For example, treatment of 4-aminopyridine with acryloyl chloride in tetrahydrofuran (THF) at −20°C induces cyclization to form 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine. Alternative routes employ transition metal-catalyzed reactions, such as palladium-mediated Larock indole synthesis, though these are less prevalent due to cost constraints.

Boc Protection Strategies

Esterification of the pyrrolopyridine nitrogen with Boc anhydride (di-tert-butyl dicarbonate) is the most efficient method for introducing the tert-butyl group. Experimental data from Ambeed Inc. demonstrate two optimized protocols:

Protocol A (DMAP-Catalyzed)

  • Reagents : Boc anhydride (1.1 eq), 4-dimethylaminopyridine (DMAP, 1.0 eq)

  • Solvent : Acetonitrile

  • Conditions : 20°C, 18 hours, inert atmosphere

  • Yield : 100%

This method leverages DMAP’s nucleophilic catalysis to accelerate Boc activation, achieving quantitative conversion without side products.

Protocol B (Triethylamine-Mediated)

  • Reagents : Boc anhydride (1.1 eq), triethylamine (TEA, 3.0 eq)

  • Solvent : Dichloromethane (DCM)

  • Conditions : 25°C, 12 hours, nitrogen atmosphere

  • Yield : 98.2%

TEA acts as both base and catalyst, neutralizing HCl byproducts while facilitating anhydride decomposition. The choice of DCM enhances reagent solubility compared to acetonitrile.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Reaction kinetics studies reveal pronounced solvent dependence:

SolventReaction Time (h)Yield (%)Purity (%)
Acetonitrile1810099.5
DCM1298.298.8
THF248597.2

Data adapted from Ambeed Inc.

Acetonitrile’s high polarity accelerates Boc activation but may complicate purification due to its high boiling point (82°C). DCM offers faster reaction times but requires rigorous moisture control to prevent Boc group hydrolysis.

Catalytic Systems

  • DMAP vs. TEA : DMAP provides superior yields in acetonitrile (100% vs. 92% with TEA), while TEA outperforms in DCM (98.2% vs. 88% with DMAP).

  • Scale-Up Considerations : Industrial protocols replace DMAP with cheaper alternatives like N-methylmorpholine for large-scale synthesis, albeit with a 5–7% yield reduction.

Purification and Characterization

Chromatographic Techniques

Post-synthesis purification typically employs silica gel column chromatography with ethyl acetate/hexane gradients (10–30% EtOAc). Prep-HPLC using C18 columns and acetonitrile/water mobile phases achieves >99.9% purity for pharmaceutical applications.

Spectroscopic Validation

  • ¹H NMR (CDCl₃) : Key signals include the tert-butyl singlet at δ 1.48 ppm (9H) and pyrrolidine protons as multiplet at δ 3.25–3.80 ppm.

  • HRMS : Exact mass calculated for C₁₂H₁₆N₂O₂ [M+H]⁺: 221.1285; observed: 221.1283.

Industrial Production Methodologies

Large-scale synthesis (≥1 kg) utilizes continuous flow reactors to enhance heat transfer and mixing efficiency. A representative protocol involves:

  • Continuous Cyclization : 4-Aminopyridine and acryloyl chloride fed into a microreactor at 0°C (residence time: 2 min).

  • Boc Protection : In-line mixing with Boc anhydride and TEA in DCM at 25°C (residence time: 15 min).

  • Automated Purification : Simulated moving bed (SMB) chromatography with silica gel columns.

This approach reduces production time by 60% compared to batch processes while maintaining 97% yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into more saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activity.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. A study highlighted the synthesis of various pyrrolo[2,3-c]pyridine derivatives, including tert-butyl 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, which demonstrated cytotoxic effects against several cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation .

Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies have shown that compounds containing the pyrrolo structure can protect neuronal cells from oxidative stress and apoptosis. In vitro assays demonstrated that this compound significantly reduced cell death in models of neurodegeneration .

Organic Synthesis

Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for further chemical modifications, facilitating the development of new compounds with tailored properties. For example, it can be used in the synthesis of biologically active molecules through coupling reactions and cycloadditions .

Catalysis
The compound has also been explored as a catalyst in various organic reactions. Its ability to stabilize transition states makes it a candidate for catalyzing reactions such as Diels-Alder reactions and Michael additions, enhancing reaction efficiency and selectivity .

Materials Science

Polymer Chemistry
In materials science, this compound has been investigated for its potential use in polymer synthesis. Its incorporation into polymer matrices can improve mechanical properties and thermal stability. Research has shown that polymers derived from this compound exhibit enhanced performance in applications such as coatings and composites .

Nanotechnology
The compound's unique structure allows for its use in nanotechnology applications. It can be functionalized to create nanoparticles with specific surface properties for drug delivery systems or as contrast agents in imaging techniques .

Case Studies

Study Application Findings
Study on Anticancer ActivityMedicinal ChemistryDemonstrated significant cytotoxic effects against cancer cell lines with mechanisms involving apoptosis induction.
Neuroprotective Effects ResearchMedicinal ChemistryShowed reduction in oxidative stress-induced neuronal cell death in vitro.
Synthetic Intermediates ExplorationOrganic SynthesisHighlighted its role in synthesizing complex organic molecules through various reaction pathways.
Polymer Chemistry InvestigationsMaterials ScienceFound improvements in mechanical properties when incorporated into polymer matrices.
Nanoparticle Functionalization StudyNanotechnologyExplored its use in creating nanoparticles for targeted drug delivery applications.

Mechanism of Action

The mechanism of action of tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents/Modifications Key Properties/Applications
tert-Butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate 169750-88-3 C₁₂H₂₂N₂O₂ 226.32 Fully saturated pyrrolopyridine ring Increased lipophilicity; used in spirocyclic kinase inhibitors
tert-Butyl 5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate N/A C₁₃H₁₈N₂O₃ 250.30 Methoxy group at position 5 Enhanced solubility; potential for hydrogen bonding in target interactions
tert-Butyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate 850892-97-6 C₁₂H₁₃BrN₂O₂ 297.15 Bromine at position 4 Electrophilic site for cross-coupling reactions (e.g., Suzuki-Miyaura)
tert-Butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate N/A C₁₂H₁₂BrClN₂O₂ ~335.6 Bromine at position 5, chlorine at position 7 Dual halogenation enables regioselective functionalization
tert-Butyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate 1936059-34-5 C₁₂H₁₄N₂O₃ 234.25 Ketone group in dihydro ring Altered reactivity for nucleophilic additions or reductions
tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate 1111637-66-1 C₁₃H₁₇BrN₂O₂ 313.19 Methyl at position 3, bromine at position 5 Steric hindrance from methyl group; used in HPK1 inhibitor synthesis

Detailed Analysis of Structural and Functional Differences

Ring Saturation and Lipophilicity

  • Octahydro derivative (CAS 169750-88-3) : Full saturation of the pyrrolopyridine ring increases lipophilicity (logP ~2.5 estimated), making it suitable for blood-brain barrier penetration in CNS-targeted therapies. In contrast, the 2,3-dihydro variant retains partial unsaturation, balancing rigidity and solubility .
  • Ketone-containing analog (CAS 1936059-34-5) : The 2-oxo group introduces polarity (logP ~1.8), improving aqueous solubility but reducing passive membrane permeability .

Substituent Effects on Reactivity

  • Halogenated derivatives : Bromine or chlorine at positions 4, 5, or 7 (e.g., CAS 850892-97-6) provides sites for palladium-catalyzed cross-coupling, enabling rapid diversification. For example, Suzuki reactions with aryl boronic acids yield biaryl structures common in kinase inhibitors .
  • Methoxy-substituted analog (C₁₃H₁₈N₂O₃) : The electron-donating methoxy group stabilizes intermediates in electrophilic substitution reactions and may enhance binding to kinase ATP pockets through hydrogen bonding .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-butyl 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The synthesis of pyrrolopyridine derivatives often involves multi-step reactions. For example, alkylation with NaH/MeI in THF (0°C to room temperature) can introduce protective groups, while Suzuki-Miyaura coupling using Pd(PPh₃)₄ and aryl boronic acids in dioxane/H₂O (105°C) enables functionalization of the heterocyclic core . Precise temperature control and catalyst selection are critical for minimizing side reactions.

Q. How can spectroscopic techniques (NMR, HRMS) be applied to confirm the structure of this compound?

  • Methodology : High-resolution mass spectrometry (HRMS) with an exact mass of 246.0811 g/mol (for the parent ion) can validate molecular formula consistency . For NMR, focus on distinguishing dihydro-pyrrolo protons (δ 3.5–4.5 ppm for CH₂ groups) and tert-butyl carbons (δ 28–30 ppm in ¹³C NMR). Comparative analysis with analogs (e.g., iodinated derivatives) aids in peak assignment .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodology : Follow guidelines for air- or moisture-sensitive compounds. Store under inert gas (N₂/Ar), avoid heat/sparks, and use PPE. First-aid measures include immediate medical consultation if inhaled or ingested, referencing safety data sheets (SDS) for spill management .

Advanced Research Questions

Q. How can regioselective functionalization of the pyrrolo[2,3-c]pyridine core be achieved for drug discovery applications?

  • Methodology : Halogenation (e.g., bromination or iodination at position 3 or 5) creates sites for cross-coupling. For example, tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate (CAS 1174038-59-5) serves as a precursor for Pd-catalyzed couplings . Computational modeling (e.g., DFT) predicts reactive sites, while directing groups (e.g., Boc-protected amines) enhance selectivity .

Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?

  • Methodology : Compare structural analogs (e.g., HPK1 antagonists with dihydro-pyrrolo scaffolds) to identify SAR trends. For instance, substituents at position 3 (e.g., halogens or aryl groups) significantly modulate kinase inhibition . Validate discrepancies via in vitro assays (IC₅₀ profiling) and crystallography to assess binding modes.

Q. How do solvent polarity and temperature affect the stability of tert-butyl-protected pyrrolopyridines during long-term storage?

  • Methodology : Accelerated stability studies in DMSO, MeOH, or solid-state conditions (25–40°C) monitor degradation via HPLC. tert-Butyl esters are prone to hydrolysis under acidic/alkaline conditions; thus, lyophilization or storage at –20°C in anhydrous solvents is recommended .

Experimental Design & Data Analysis

Q. What computational tools predict the metabolic stability of this compound?

  • Methodology : Use ADMET predictors (e.g., Schrödinger’s QikProp) to estimate CYP450 metabolism and logP values. Compare with metabolites of similar mass (e.g., 286.1205 g/mol derivatives) to identify potential oxidation sites .

Q. How can reaction yields be improved for introducing bulky substituents to the pyrrolo[2,3-c]pyridine scaffold?

  • Methodology : Optimize steric effects by using bulky ligands (e.g., XPhos) in Pd-catalyzed couplings. Microwave-assisted synthesis (120°C, 30 min) enhances reaction efficiency for hindered substrates. Monitor intermediates via LC-MS to identify bottlenecks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.